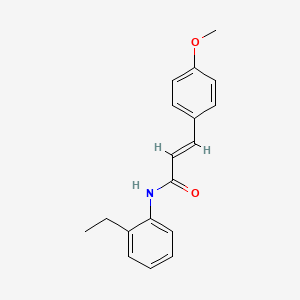

N-(2-乙基苯基)-3-(4-甲氧基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives typically involves acylation reactions, a common method in organic synthesis for introducing acyl groups into compounds. For example, acylation of 2-bromo-4-methoxyaniline with acryloyl chloride can yield related acrylamides with high efficiency, demonstrating the practical approach to synthesizing such compounds (Yuan Jia-cheng, 2012). This method's advantages include good yield, simple operation, and environmental benignity, making it a valuable technique for synthesizing N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the compound's configuration, helping understand its chemical behavior and reactivity. For instance, novel diastereoselective synthesis and X-ray crystallographic studies have been conducted to explore the stereochemistry and structural confirmation of related acrylamide derivatives, shedding light on the molecular structure of these compounds (S. Bondock et al., 2014).

Chemical Reactions and Properties

N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide undergoes various chemical reactions, reflecting its reactive acrylamide moiety. These reactions can include polymerization, where the acrylamide functional group participates in forming polymers with specific properties. For example, the polymerization of acrylonitrile initiated by related compounds has been studied, revealing the potential of acrylamide derivatives to act as initiators in polymerization processes (Tong Li et al., 1991).

Physical Properties Analysis

The physical properties of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide, such as solubility, melting point, and phase behavior, are crucial for its application in various fields. Studies on related compounds, focusing on their solubility in different solvents and their phase transition temperatures, provide valuable data for understanding the physical properties of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide (Xinding Yao et al., 2010).

科学研究应用

合成与缓蚀

Ahmed Abu-Rayyan 等人(2022 年)的研究等对丙烯酰胺衍生物的研究揭示了它们作为酸性环境中金属缓蚀剂的功效。这些衍生物,包括 2-氰基-N-(4-羟基苯基)-3-(4-甲氧基苯基)丙烯酰胺,对硝酸溶液中的铜腐蚀表现出显着的保护作用,展示了它们在金属保护中的工业应用潜力。通过各种光谱方法对这些化合物的合成和表征为进一步探索它们在缓蚀中的应用奠定了基础 (Ahmed Abu-Rayyan 等人,2022)。

聚合与药物递送

丙烯酰胺应用的另一个方面是在聚合物科学中,其中像 N-异丙基丙烯酰胺这样的衍生物用作热响应性聚合物的构建块。这些材料因其在受控药物递送系统中的潜力而备受关注。受控聚合技术,如 RAFT 聚合,能够创造具有特定性质的聚合物,包括温度响应性,可以针对药物递送和生物医学应用进行定制 (Anthony J Convertine 等人,2004)。

环境与安全考虑Mendel Friedman (200

- 对丙烯酰胺化学、生物化学和安全性的全面综述强调了了解丙烯酰胺衍生物的环境和健康影响的重要性。这项工作重点介绍了聚丙烯酰胺在各个行业的广泛应用以及与丙烯酰胺接触相关的潜在健康风险。它提倡更深入地了解丙烯酰胺在食品加工中的形成及其对人类健康的影响,强调需要研究以减轻其在环境和食品中的存在 (Mendel Friedman,2003)。

生物相容性大分子发光剂

最近的进展包括开发非芳香族生物相容性大分子发光剂,它表现出检测和去除 Fe(III) 和 Cu(II) 等重金属的潜力。这些通过水介质聚合合成的聚合物在环境监测和修复中提供了有希望的应用,展示了丙烯酰胺衍生物在创建用于污染物的灵敏检测系统中的新用途 (Arnab Dutta 等人,2020)。

属性

IUPAC Name |

(E)-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-15-6-4-5-7-17(15)19-18(20)13-10-14-8-11-16(21-2)12-9-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCACXAYIPTSK-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)

![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)

![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)